

Application Note: Purification of 6-Methyl-Indoline Hydrochloride by Recrystallization

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Compound of Interest

Compound Name:	6-Methyl-2,3-dihydro-1H-indole hydrochloride
CAS No.:	1187933-32-9
Cat. No.:	B1423171

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Executive Summary & Scientific Rationale

6-Methyl-indoline (6-methyl-2,3-dihydro-1H-indole) is a critical bicyclic scaffold in medicinal chemistry, serving as a precursor for 5-HT receptor modulators and various kinase inhibitors. While the parent indole is aromatic and stable, the indoline moiety is prone to oxidation and typically synthesized via the reduction of 6-methylindole.

The hydrochloride salt form is preferred for stability and bioavailability. However, the synthesis—often involving hydride reagents (e.g., NaCNBH₃) or heterogeneous catalysis—introduces specific impurities:

- Unreacted Starting Material: 6-Methylindole (aromatic, non-basic compared to indoline).
- Inorganic Residues: Boron or Tin salts from reducing agents.
- Over-reduction Byproducts: Octahydroindoles (rare but possible).

This protocol details a recrystallization strategy specifically designed to exploit the ionic nature of the hydrochloride salt to separate it from non-ionic aromatic impurities and inorganic residues.

Chemical Safety & Pre-requisites (SDS Summary)

Compound: 6-Methyl-indoline Hydrochloride CAS: (Free base: 3420-02-8; HCl salt specific CAS varies by supplier) Hazards: Irritant (Skin/Eye), potential sensitizer.

Parameter	Specification	Notes
Molecular Weight	169.65 g/mol (HCl salt)	Free base MW: 133.19
Solubility (Salt)	Soluble: Water, Methanol, Ethanol	Insoluble: Ether, Hexanes, Ethyl Acetate
Melting Point	>200°C (Decomposes)	Distinct from low-melting free base
Hygroscopicity	Moderate	Store in desiccator

Solvent System Selection Logic

The purification relies on the principle of differential solubility driven by ionic strength and polarity.

- Primary Solvent (Dissolver): Ethanol (EtOH) or Isopropanol (IPA). These protic solvents dissolve the ionic HCl salt at high temperatures but allow crystallization upon cooling.
- Anti-Solvent (Precipitator): Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O). These non-polar/moderately polar solvents dissolve the unreacted neutral indole impurities but precipitate the ionic indoline salt.

Decision Matrix for Solvent Choice

- Scenario A (High Inorganic Content): Use Ethanol/Water (9:1). Water keeps inorganic salts in solution while the product crystallizes from ethanol.

- Scenario B (High Organic Impurity): Use Ethanol/Ethyl Acetate. Best for removing unreacted 6-methylindole.

Detailed Experimental Protocol

Phase 1: Salt Formation (If starting from Free Base)

Skip to Phase 2 if starting with crude hydrochloride salt.

- Dissolve crude 6-methyl-indoline free base in Diethyl Ether (10 mL/g).
- Cool to 0°C in an ice bath.
- Dropwise add 2M HCl in Diethyl Ether or 4M HCl in Dioxane (1.1 equivalents).
- A white to off-white precipitate will form immediately.
- Filter the crude salt and wash with cold ether.

Phase 2: Recrystallization (The Core Process)

System: Ethanol (Solvent) / Ethyl Acetate (Anti-Solvent)

Step 1: Dissolution

- Place crude 6-methyl-indoline HCl in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
- Add Absolute Ethanol (approx. 3-5 mL per gram of solid).
- Heat the mixture to near-boiling (approx. 75°C) with stirring.
- Observation: If the solid does not dissolve completely, add more hot ethanol in 0.5 mL increments.
 - Critical Check: If particulates remain that look like dust or metal shavings (inorganic catalysts), perform a Hot Filtration through a pre-warmed glass frit or Celite pad.

Step 2: Crystallization Induction

- Remove the heat source but keep the flask on the stir plate.
- While the solution is still hot, slowly add Ethyl Acetate dropwise.
- Stop adding when a faint, persistent cloudiness (turbidity) appears.
- Add 2-3 drops of Ethanol to clear the solution back to transparency.

Step 3: Nucleation and Growth

- Allow the flask to cool to Room Temperature (RT) undisturbed.
 - Why: Rapid cooling or agitation causes "crash precipitation," trapping impurities in the crystal lattice.
- Once at RT, place the flask in a refrigerator (4°C) for 2-4 hours, then an ice bath (-20°C) for 1 hour to maximize yield.

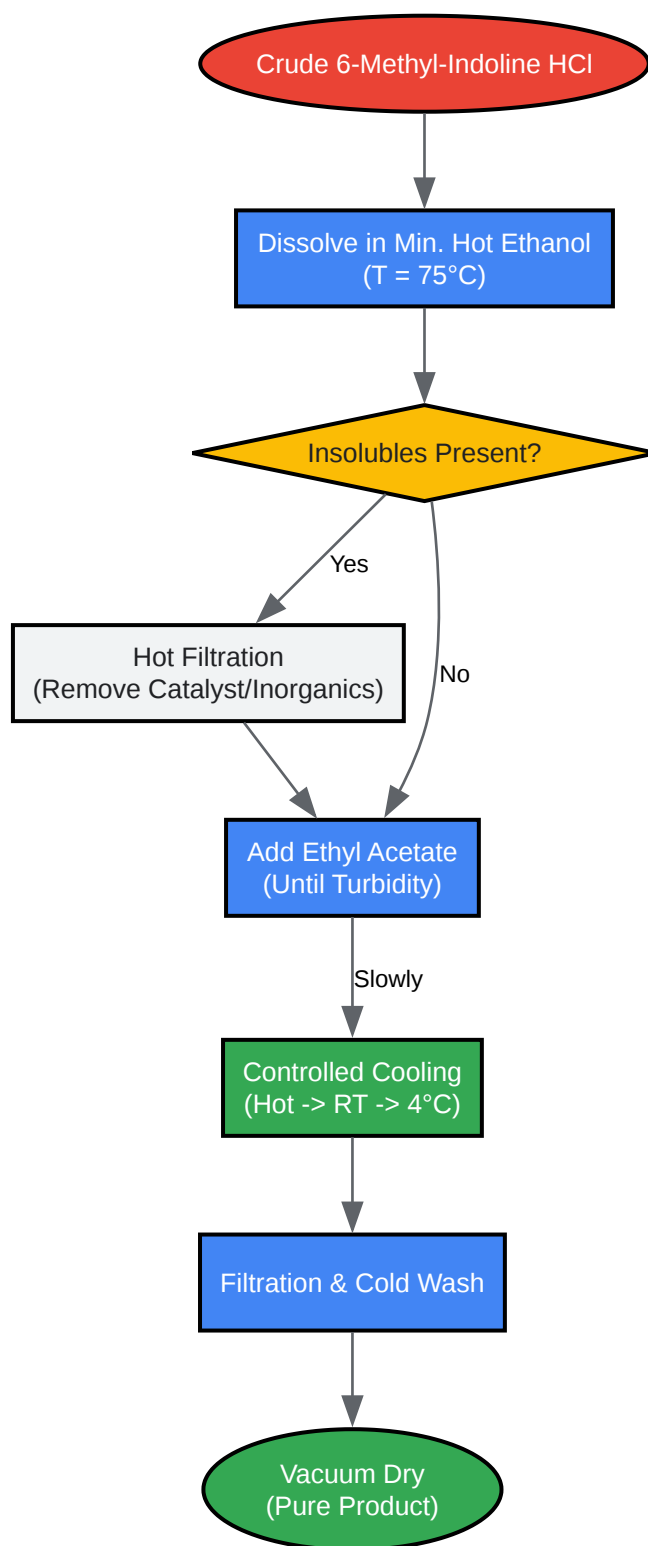
Step 4: Isolation

- Filter the crystals using a Büchner funnel under vacuum.
- Wash the filter cake with a cold mixture of Ethanol/EtOAc (1:3 ratio).
- Dry the solid in a vacuum oven at 40°C for 12 hours (hygroscopic salt requires thorough drying).

Process Visualization (Workflows)

Figure 1: Recrystallization Logic Flow

(Graphviz DOT Diagram)

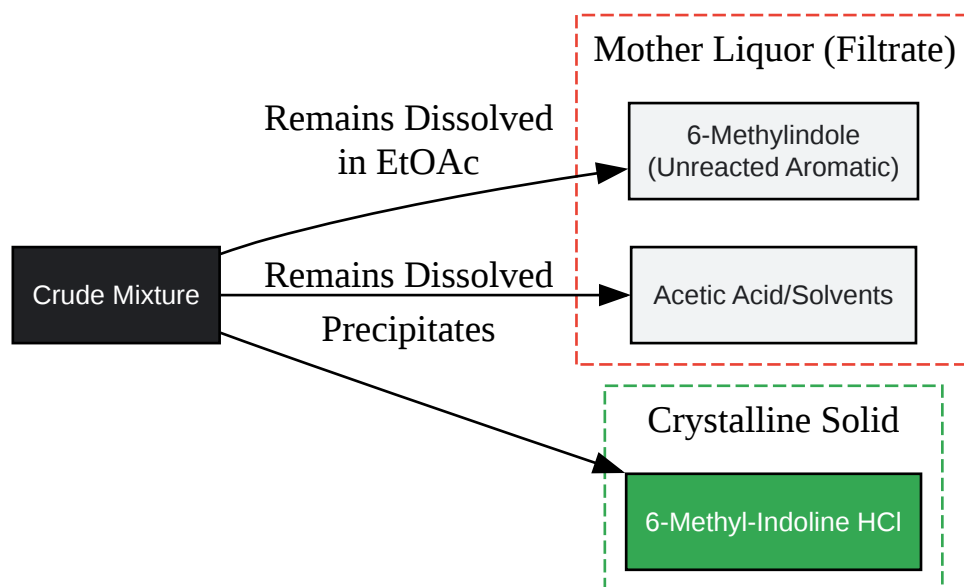


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Caption: Step-by-step workflow for the removal of inorganic and organic impurities via solvent/anti-solvent recrystallization.

Figure 2: Impurity Fate Map

(Graphviz DOT Diagram)



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Caption: Fate mapping showing the separation of lipophilic impurities into the mother liquor while the ionic salt crystallizes.

Troubleshooting & Optimization

Observation	Diagnosis	Corrective Action
Oiling Out (Liquid droplets form instead of crystals)	Solution is too concentrated or cooled too fast.	Re-heat to dissolve oil. Add more Ethanol. Cool very slowly with vigorous stirring. Seed with a pure crystal if available.
No Precipitate	Too much solvent used.	Evaporate 50% of the solvent on a rotovap and retry cooling. Add more anti-solvent (EtOAc).
Colored Crystals (Brown/Yellow)	Oxidation products trapped.	Re-dissolve in hot ethanol and treat with Activated Charcoal for 10 mins. Filter hot through Celite, then recrystallize.
Low Yield (<50%)	Product too soluble in mother liquor.	Cool to -20°C. Use a less polar solvent system (e.g., IPA/Hexane) for the next run.

Analytical Validation

To certify the protocol's success, the isolated solid must meet these criteria:

- H-NMR (DMSO- d_6):
 - Check for the disappearance of the C2/C3 double bond protons (present in indole at ~6.4/7.2 ppm).
 - Confirm Indoline CH_2/CH signals (multiplets at ~3.0-3.6 ppm).
- HPLC Purity: >98% area under curve (AUC).
- Chloride Content: Perform Silver Nitrate titration to confirm mono-hydrochloride stoichiometry.

References

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